

Application of NQK-Q8 Peptide in ELISpot Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NQK-Q8 peptide

Cat. No.: B15564634

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Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1][2][3] This technique is particularly valuable in immunology, vaccine development, and cancer research for assessing antigen-specific T-cell responses.[4][5][6] The **NQK-Q8 peptide** has been identified as an epitope that can elicit T-cell responses. This document provides detailed application notes and a comprehensive protocol for the use of the **NQK-Q8 peptide** in ELISpot assays to measure antigen-specific T-cell activation.

Principle of the ELISpot Assay

The ELISpot assay is a modification of the ELISA technique. It utilizes a 96-well plate coated with a capture antibody specific for a cytokine of interest (e.g., IFN- γ , TNF- α).[1][2] When immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs), are cultured in these wells and stimulated with a specific antigen like the **NQK-Q8 peptide**, activated T-cells begin to secrete cytokines. The secreted cytokines are immediately captured by the antibodies on the membrane surface in the vicinity of the secreting cell.[1][2] After cell removal, a second, biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate.[2] Finally, a substrate is added that precipitates upon enzymatic action, forming a visible spot on the membrane.[2][3] Each spot represents a single cytokine-secreting cell, allowing for the quantification of the antigen-specific immune response.[1][2]

Application Notes

Cell Preparation and Handling:

- The viability and functionality of the cells are critical for a successful ELISpot assay.^[2] It is recommended to use freshly isolated PBMCs for optimal results.
- If using cryopreserved cells, it is advisable to let them rest for at least one hour after thawing to allow for the recovery of cellular function and the removal of dead cells.
- Ensure single-cell suspension to avoid cell clumping, which can lead to inaccurate spot counting.

Peptide Stimulation:

- The **NQK-Q8 peptide** should be of high purity and reconstituted in a suitable solvent like DMSO, and then further diluted in cell culture medium to the desired working concentration.
- It is crucial to include appropriate controls in the experimental setup:
 - Negative Control: Cells cultured with medium and the same concentration of the peptide solvent (e.g., DMSO) used for the **NQK-Q8 peptide**. This control helps to determine the background level of cytokine secretion.
 - Positive Control: Cells stimulated with a mitogen such as Phytohaemagglutinin (PHA) or a pool of control peptides to confirm cell viability and their ability to secrete the cytokine of interest.

Data Analysis and Interpretation:

- The number of spots, or Spot Forming Cells (SFCs), in each well is counted using an automated ELISpot reader.^[1]
- The antigen-specific response is calculated by subtracting the average number of spots in the negative control wells from the average number of spots in the NQK-Q8 stimulated wells.^[4]

- A response is generally considered positive if the number of spots in the stimulated wells is significantly higher than in the negative control wells (e.g., at least double and a minimum of 5-10 spots above background).

Experimental Protocols

Protocol 1: IFN- γ ELISpot Assay for NQK-Q8 Peptide-Specific T-Cells

Materials:

- Human IFN- γ ELISpot kit (containing capture antibody, biotinylated detection antibody, and streptavidin-enzyme conjugate)
- PVDF-membrane 96-well plates
- **NQK-Q8 peptide** (lyophilized)
- DMSO (for peptide reconstitution)
- Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine)
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Phytohaemagglutinin (PHA) as a positive control
- Phosphate Buffered Saline (PBS)
- 35-70% Ethanol
- Wash Buffer (PBS with 0.05% Tween-20)
- Substrate solution (e.g., BCIP/NBT)
- Sterile water

Procedure:

Day 1: Plate Coating

- Pre-wet the PVDF membrane of each well of the 96-well plate with 15 μ L of 35-70% ethanol for 1 minute.
- Wash the plate 3 times with 200 μ L/well of sterile PBS.
- Dilute the anti-IFN- γ capture antibody to the recommended concentration in sterile PBS.
- Add 100 μ L of the diluted capture antibody to each well.
- Incubate the plate overnight at 4°C.

Day 2: Cell Stimulation

- Prepare the **NQK-Q8 peptide** stock solution by reconstituting the lyophilized peptide in DMSO. Further dilute to the desired final concentration (e.g., 1-10 μ g/mL) in complete RPMI medium. Also, prepare the PHA positive control (e.g., 1-5 μ g/mL) and a vehicle control (medium with the same final concentration of DMSO as the peptide solution).
- Aspirate the capture antibody solution from the plate and wash the wells once with 200 μ L of sterile PBS.
- Block the membrane by adding 200 μ L/well of complete RPMI medium and incubate for at least 2 hours at 37°C.
- Thaw or isolate PBMCs and adjust the cell concentration to $2-3 \times 10^6$ cells/mL in complete RPMI medium.
- Remove the blocking medium from the plate.
- Add 50 μ L of the prepared peptide solutions (NQK-Q8, PHA, or vehicle control) to the appropriate wells in triplicate.
- Add 50 μ L of the cell suspension (containing $1-1.5 \times 10^5$ cells) to each well.
- Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂. Do not disturb the plates during incubation to ensure the formation of distinct spots.[4]

Day 3: Detection and Development

- Discard the cells by flicking the plate and wash the wells 6 times with 200 μ L/well of Wash Buffer.
- Dilute the biotinylated anti-IFN- γ detection antibody in PBS containing 0.5% BSA.
- Add 100 μ L of the diluted detection antibody to each well.
- Incubate the plate for 2 hours at 37°C.
- Wash the plate 3 times with Wash Buffer.
- Dilute the streptavidin-enzyme conjugate in PBS.
- Add 100 μ L of the diluted conjugate to each well and incubate for 1 hour at room temperature.
- Wash the plate 3 times with Wash Buffer, followed by 3 washes with PBS alone to remove any residual Tween-20.[\[4\]](#)
- Add 100 μ L of the substrate solution to each well and monitor for spot development (typically 5-20 minutes).
- Stop the reaction by washing the plate thoroughly with tap water.
- Allow the plate to dry completely in the dark.
- Count the spots in each well using an automated ELISpot reader.

Data Presentation

The quantitative results of an ELISpot assay using the **NQK-Q8 peptide** can be summarized in a table for clear comparison.

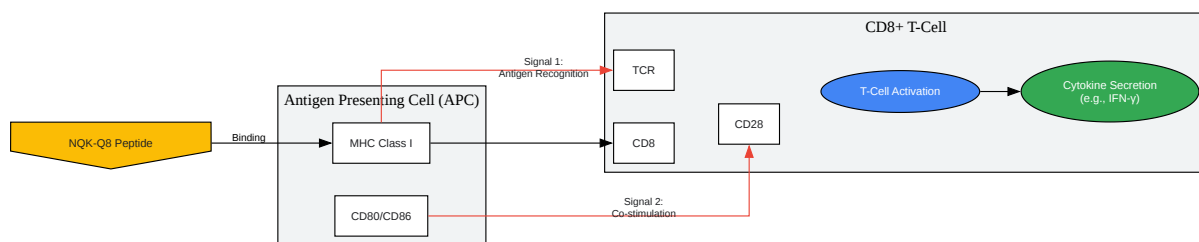
Table 1: Representative IFN- γ ELISpot Results for **NQK-Q8 Peptide** Stimulation

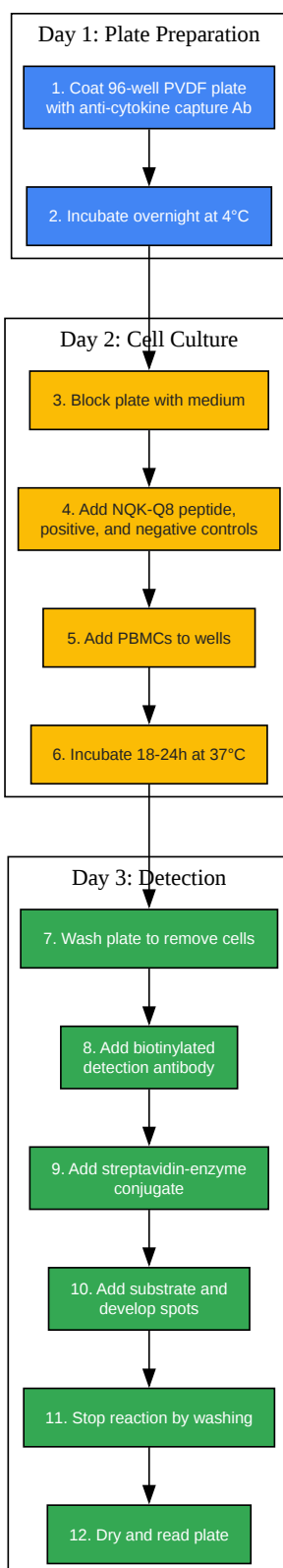
Donor ID	Condition	Replicate 1 (SFC/10 ⁶ cells)	Replicate 2 (SFC/10 ⁶ cells)	Replicate 3 (SFC/10 ⁶ cells)	Mean (SFC/10 ⁶ cells)	Std. Dev.	NQK-Q8 Specific Response (Mean SFC/10 ⁶ cells)
1	Negative Control (Vehicle)	5	8	6	6.3	1.5	-
<hr/>							
NQK-Q8 (10 µg/mL)	125	138	131	131.3	6.5	125	
<hr/>							
Positive Control (PHA)	850	895	872	872.3	22.5	-	
<hr/>							
2	Negative Control (Vehicle)	10	12	9	10.3	1.5	-
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NQK-Q8 (10 µg/mL)	15	18	16	16.3	1.5	6	
<hr/>							
Positive Control (PHA)	910	945	923	926.0	17.5	-	

SFC: Spot Forming Cells NQK-Q8 Specific Response = Mean (NQK-Q8) - Mean (Negative Control)

Visualizations

Signaling Pathway and Experimental Workflow Diagrams





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- To cite this document: BenchChem. [Application of NQK-Q8 Peptide in ELISpot Assays: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564634#application-of-nqk-q8-peptide-in-elispot-assays]

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